4-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE
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Overview
Description
4-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with 2-acetylfuran to form the intermediate chalcone. This intermediate is then reacted with 3-methylphenylhydrazine and ethyl acetoacetate under reflux conditions to yield the final product. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation and cyclization processes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE stands out due to its unique combination of a pyrazolone core with a bromophenyl and furyl substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H17BrN2O2 |
---|---|
Molecular Weight |
421.3g/mol |
IUPAC Name |
(4Z)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C22H17BrN2O2/c1-14-4-3-5-18(12-14)25-22(26)20(15(2)24-25)13-19-10-11-21(27-19)16-6-8-17(23)9-7-16/h3-13H,1-2H3/b20-13- |
InChI Key |
DVFQCMKFECRASO-MOSHPQCFSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=N2)C |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=N2)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=N2)C |
Origin of Product |
United States |
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